molecular formula C15H13F2NOS B2620217 2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207059-19-5

2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No. B2620217
CAS RN: 1207059-19-5
M. Wt: 293.33
InChI Key: DJDJYZYWCSWVMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that thiophene derivatives, which this compound contains, have been synthesized through various methods . For instance, the Gewald reaction is a typical synthetic method to thiophene derivatives, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. The presence of the thiophene ring system often imparts pharmacological properties. In the case of our compound, its structural modifications could lead to novel drug candidates. Researchers may explore its interactions with biological targets, such as enzymes or receptors, to develop new therapies .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s unique fluorine substitution and cyclopropyl group could enhance its electronic properties, making it relevant for semiconductor applications .

Corrosion Inhibition

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry and material science. The compound’s structure may offer protective effects against metal corrosion, making it valuable for coatings, paints, and metal surface treatments .

Anticancer Potential

Given the diverse pharmacological properties associated with thiophene-containing compounds, researchers might investigate the anticancer potential of our compound. Structural modifications could optimize its activity against specific cancer cell lines .

Anti-Inflammatory and Analgesic Effects

The presence of the thiophene ring system has been linked to anti-inflammatory and analgesic properties. Our compound’s unique substituents may influence its interactions with inflammatory pathways or pain receptors .

Biological Assays and Target Identification

Laboratory studies can explore the compound’s interactions with biological macromolecules. Techniques like molecular docking and binding assays can identify potential protein targets. Researchers may investigate its effects on enzymes, receptors, or other cellular components .

properties

IUPAC Name

2,4-difluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-10-3-4-11(12(17)8-10)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDJYZYWCSWVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

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